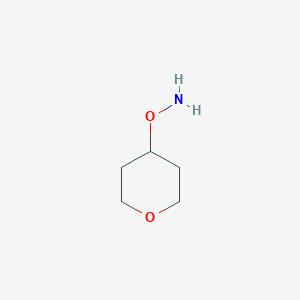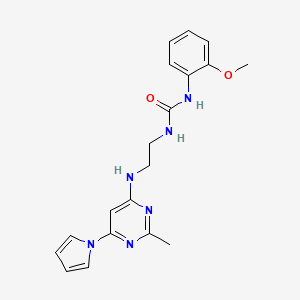![molecular formula C17H15N3O6S B3017813 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1985037-88-4](/img/structure/B3017813.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. The core structure of this compound suggests it could be related to sulfonamide derivatives, which are known for their diverse pharmacological activities. Sulfonamides are often explored for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be approached through various methods. For instance, the N-alkylation of the sulfonamide moiety has been used to design selective 5-HT7 receptor ligands or multifunctional agents . Another approach is the one-pot synthesis, which can be exemplified by the formation of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the pyrrolo[3,4-b]pyridine moiety in the compound suggests a similarity to pyridine-based sulfonamides, which have been synthesized and evaluated for their anticancer and antimicrobial properties . The molecular docking studies of such compounds against dihydrofolate reductase (DHFR) indicate that the pyridine ring and its substitutions play a significant role in the compound's activity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological profile. For example, the interaction of sulfonamide compounds with different aldehydes can lead to the formation of hydrazono-ethyl derivatives, which can further react to form oxopyridine derivatives with potential antitumor activities . The reactivity of the sulfonamide group with aryl sulfonic chlorides and amines can also lead to the synthesis of novel compounds with antibacterial and antiproliferative activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's solubility and stability, which are important for its biological activity. The antimicrobial activity of sulfonamide derivatives, as well as their ability to inhibit the proliferation of cancer cell lines, is often evaluated in vitro, indicating the importance of these properties in the development of new therapeutic agents .
Scientific Research Applications
Synthesis and Antitumor Evaluation
Research has explored the synthesis of various sulfonamide derivatives, including structures related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, for potential antitumor applications. For example, Ramasamy et al. (1990) synthesized 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine, and evaluated their antileukemic activity in mice, although they did not exhibit significant biologically active properties (Ramasamy et al., 1990).
Enzyme Inhibitory Activity
New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and cholinesterase. These compounds showed significant inhibitory effects, suggesting potential therapeutic applications (Stellenboom & Baykan, 2019).
Antifungal Activity
Compounds containing sulfonamides, including pyrroles and pyrrolo[2,3-d]pyrimidines, have been synthesized and shown remarkable antifungal activity. This suggests their potential use in the development of new antifungal agents (El-Gaby et al., 2002).
Antibacterial Activity
Several newly synthesized heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).
Mechanism of Action
Future Directions
Given the compound’s potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor, future research could explore its therapeutic potential in more depth . This could include preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its potential as a treatment for neurological and psychiatric disorders .
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-16-12-2-1-5-18-15(12)17(22)20(16)7-6-19-27(23,24)11-3-4-13-14(10-11)26-9-8-25-13/h1-5,10,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVFXECNYOLDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

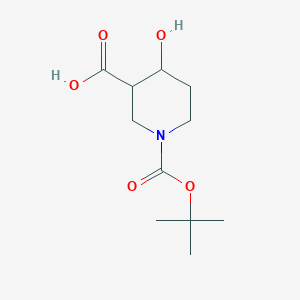


![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
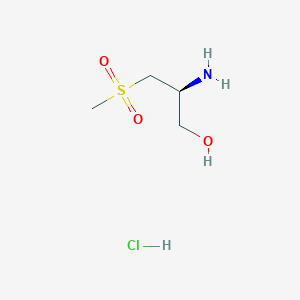
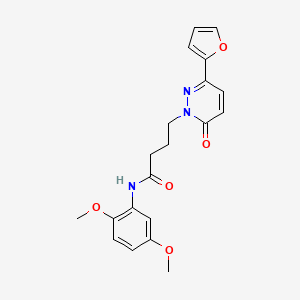
![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
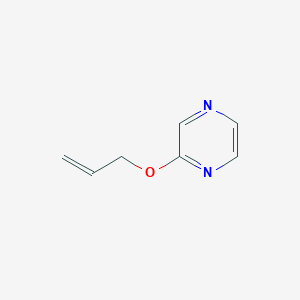
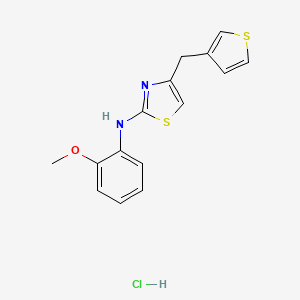
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)
